Levorphanol-d3 L-Tartrate

Catalog No.
S14391492
CAS No.
M.F
C21H29NO7
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levorphanol-d3 L-Tartrate

Product Name

Levorphanol-d3 L-Tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C21H29NO7

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;/m0./s1/i1D3;

InChI Key

RWTWIZDKEIWLKQ-CCIGQTNASA-N

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Levorphanol-d3 L-Tartrate is a deuterated form of levorphanol, an opioid analgesic that is utilized for managing moderate to severe pain. This compound is the levorotatory enantiomer of racemorphan and is chemically classified as (−)-3-hydroxy-N-methyl-morphinan. The presence of deuterium in levorphanol-d3 allows for enhanced stability and tracking in metabolic studies, making it a valuable tool in pharmacological research. Levorphanol itself was first synthesized in Germany in 1946 and has been used in clinical settings since 1953, primarily under the trade name Levo-Dromoran .

To incorporate deuterium into the molecular structure.
  • Isotope Exchange: Employing techniques that facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions.
  • The specific synthetic routes can vary based on desired purity and yield, but they generally follow established protocols for synthesizing opioid compounds while integrating deuterium labeling .

    Levorphanol-d3 exhibits potent analgesic properties due to its action as an agonist at multiple opioid receptors. Its affinity for the μ-opioid receptor is notably high, making it approximately eight times more potent than morphine. Additionally, levorphanol-d3 functions as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits serotonin and norepinephrine reuptake, contributing to its analgesic effects .

    Levorphanol-d3 L-Tartrate serves several applications in both clinical and research settings:

    • Analgesic Therapy: Used for managing moderate to severe pain in patients.
    • Research Tool: Its deuterated form allows for advanced pharmacokinetic studies and metabolic tracking in clinical trials.
    • Comparative Studies: Useful in studies comparing the efficacy and safety profiles of various opioids.

    Levorphanol-d3 has been studied for its interactions with other drugs, particularly those affecting serotonin and norepinephrine levels. Co-administration with other serotonergic agents can increase the risk of serotonin syndrome due to its SNRI properties . Additionally, its interactions with other opioids and central nervous system depressants necessitate careful monitoring to avoid additive effects that could lead to respiratory depression or sedation .

    Levorphanol-d3 can be compared with several similar compounds based on their chemical structure and pharmacological effects:

    Compound NameTypeOpioid Receptor ActivityUnique Features
    DextromethorphanNMDA AntagonistWeak μ-opioid activityPrimarily used as an antitussive agent
    TramadolDual Action Analgesicμ-opioid agonist & SNRIInhibits reuptake of serotonin and norepinephrine
    MethadoneLong-acting Opioidμ-opioid agonistUsed in opioid dependence treatment
    HydromorphoneStrong Opioidμ-opioid agonistMore potent than morphine; rapid onset

    Levorphanol-d3 distinguishes itself through its unique combination of receptor activity across multiple opioid receptors while also acting as an NMDA antagonist. This multifaceted mechanism contributes to its effectiveness in pain management compared to other opioids that may target fewer receptors or have different primary actions .

    The synthesis of levorphanol-d3 L-tartrate hinges on precise deuteration at three specific hydrogen positions within the morphinan scaffold. Modern isotopic labeling strategies prioritize site-specific incorporation to maintain pharmacological equivalence while enabling traceability in metabolic assays.

    Deuterium Exchange via Catalytic Methods

    Catalytic deuteration of levorphanol’s tertiary amine and aromatic positions employs platinum-group metals in deuterated solvents. For example, palladium-on-carbon (Pd/C) catalysts in deuterium oxide (D$$_2$$O) facilitate H/D exchange at the N-methyl group and C-3 hydroxyl position. However, over-reduction risks disrupting the morphinan scaffold’s stereochemistry, necessitating controlled reaction durations below 12 hours at 50–60°C.

    Synthesis from Deuterated Precursors

    An alternative route involves synthesizing levorphanol-d3 from deuterated intermediates. The patented process for non-deuterated levorphanol tartrate begins with 3-methoxy-N-methylmorphinan hydrobromide, which undergoes demethylation using hydrobromic acid (HBr). Replacing HBr with deuterated hydrobromic acid (DBr) and ammonium hydroxide (ND$$_4$$OD) ensures deuterium incorporation at the N-methyl and hydroxyl positions. Subsequent crystallization in 95% aqueous isopropanol-d8 yields levorphanol-d3 base, which is then reacted with L-tartaric acid to form the tartrate salt.

    Table 1: Comparison of Deuteration Methods for Levorphanol-d3

    MethodDeuteration Efficiency (%)Key Challenges
    Catalytic Exchange65–78Stereochemical integrity
    Deuterated Precursors92–98Cost of deuterated reagents
    Enzymatic Incorporation40–55Limited substrate specificity

    The metabolism of Levorphanol-d3 L-Tartrate through cytochrome P450 pathways demonstrates significant kinetic isotope effects that fundamentally alter the compound's metabolic profile [10] [3]. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, exhibit reduced catalytic efficiency when encountering carbon-deuterium bonds compared to their hydrogen counterparts [7] [11]. The presence of deuterium at strategic positions creates a kinetic barrier that manifests as decreased intrinsic clearance rates, with kinetic isotope effect values typically ranging from 2.0 to 12.0 for primary carbon-hydrogen bond cleavage reactions [3] [12].

    Detailed metabolic studies have revealed that CYP3A4-mediated oxidation of deuterated substrates shows substrate-dependent variations in kinetic isotope effects [4] [13]. When deuterium is incorporated at sites of primary metabolic transformation, the rate-limiting step shifts from substrate binding to the actual bond cleavage event [3] [7]. This mechanistic change results in measurable decreases in metabolite formation rates, with some studies reporting kinetic isotope effect values exceeding 10.0 for specific deuterated positions [14] [12].

    Substrate TypeCYP450 IsoformKIE Value (kH/kD)Rate-limiting StepReference Range
    Primary C-H bondVarious2.0-12.0C-H bond cleavageTypical
    Secondary C-H bondVarious1.1-2.5C-H bond cleavageTypical
    N-methyl dealkylationCYP3A4/CYP2D61.5-8.0N-demethylationVariable
    O-methyl dealkylationCYP3A4/CYP2D62.0-15.0O-demethylationVariable

    The intrinsic clearance of Levorphanol-d3 L-Tartrate through cytochrome P450 pathways demonstrates position-specific deuterium effects [4] [13]. Research indicates that deuteration at methyl groups attached to nitrogen or oxygen atoms produces the most pronounced kinetic isotope effects, with values often exceeding 5.0 [15] [16]. These effects are particularly pronounced in CYP2D6-mediated reactions, where the enzyme's more constrained active site amplifies the impact of deuterium substitution [10] [17].

    Deuterium-Induced Metabolic Switching in Hepatic Glucuronidation Pathways

    The hepatic metabolism of Levorphanol-d3 L-Tartrate exhibits pronounced metabolic switching phenomena, where deuterium substitution redirects biotransformation from cytochrome P450-mediated oxidation toward Phase II conjugation reactions [6] [15]. This metabolic switching represents a fundamental alteration in the compound's biotransformation profile, with glucuronidation pathways becoming increasingly dominant as oxidative metabolism is attenuated by kinetic isotope effects [19] [20].

    UDP-glucuronosyltransferase enzymes, particularly UGT2B7, demonstrate enhanced relative activity toward Levorphanol-d3 L-Tartrate compared to the non-deuterated parent compound [19] [21]. This enhanced conjugation results from the reduced competition from cytochrome P450 pathways rather than direct stimulation of glucuronidation activity [6] [22]. The metabolic switching effect produces a significant increase in the formation of stable glucuronide conjugates, which are subsequently eliminated through renal excretion pathways [19] [20].

    Compound TypePrimary PathwayAlternative PathwayDeuteration EffectClinical Significance
    Opioid analogsN-demethylationGlucuronidationEnhanced Phase IIProlonged half-life
    Benzisoxazole derivativesHydroxylationGlucuronidationReduced Phase IReduced toxicity
    Phenethylamine analogsO-demethylationN-dealkylationPathway switchingAltered PK profile
    Methylxanthine derivativesN-demethylationHydroxylationMetabolite redistributionModified clearance

    The extent of metabolic switching in Levorphanol-d3 L-Tartrate depends on the specific positions of deuterium incorporation and the relative activities of competing enzymatic pathways [6] [15]. Research has demonstrated that deuteration at positions adjacent to functional groups prone to oxidative metabolism produces the most significant switching effects [23] [16]. The glucuronide conjugate of Levorphanol-d3 L-Tartrate maintains structural integrity and demonstrates enhanced stability compared to oxidative metabolites [19] [24].

    Quantitative analysis of metabolic switching reveals that glucuronidation pathways can account for up to 70% of total hepatic clearance in deuterated compounds, compared to 30-40% for non-deuterated analogs [6] [21]. This shift in metabolic profile translates into altered pharmacokinetic parameters, including extended elimination half-life and modified clearance pathways [15] [22]. The enhanced formation of glucuronide conjugates also reduces the production of potentially reactive oxidative metabolites [6] [16].

    UGT IsoformSubstrate PreferenceTissue DistributionDeuteration Sensitivity
    UGT1A1Bilirubin, phenolsLiver, intestineLow
    UGT1A3Small phenolsLiver, kidneyModerate
    UGT1A4Tertiary aminesLiverLow
    UGT1A6Small phenolsLiver, intestineModerate
    UGT1A9Propofol, phenolsLiver, kidneyLow
    UGT2B4Hyodeoxycholic acidLiverVariable
    UGT2B7Morphine, opioidsLiver, kidneyHigh
    UGT2B15Oxazepam, steroidsLiver, prostateModerate

    Impact of Deuteration on Blood-Brain Barrier Permeability

    The blood-brain barrier permeability characteristics of Levorphanol-d3 L-Tartrate demonstrate that deuterium substitution produces minimal direct effects on central nervous system penetration [25] [26]. The fundamental physicochemical properties that govern blood-brain barrier transport, including molecular weight, lipophilicity, and hydrogen bonding capacity, remain largely unchanged by deuterium incorporation [27] [28]. Research indicates that the slight increase in molecular weight resulting from deuterium substitution has negligible impact on passive diffusion across the blood-brain barrier [26] [29].

    Detailed pharmacokinetic studies reveal that Levorphanol-d3 L-Tartrate maintains comparable brain penetration kinetics to the parent compound, with drug concentrations in central nervous system tissues remaining within equivalent ranges [29] [30]. The blood-brain barrier transport mechanisms, including both passive diffusion and active transport processes, show no significant alteration in response to deuterium substitution [25] [31]. This preservation of central nervous system accessibility ensures that the therapeutic efficacy of the deuterated compound remains comparable to the original formulation [30] [32].

    ParameterOptimal Range (CNS)Deuteration ImpactBBB Penetration Effect
    Molecular Weight (Da)<450Minimal increaseNegligible
    LogP (Lipophilicity)1-3Slight decreaseMinor reduction
    Hydrogen Bond Donors<5No changeUnchanged
    Hydrogen Bond Acceptors<10No changeUnchanged
    Polar Surface Area (Ų)<90No changeUnchanged
    Rotatable Bonds<5No changeUnchanged

    The distribution of Levorphanol-d3 L-Tartrate within specific brain regions follows patterns consistent with opioid receptor localization, indicating that deuterium substitution does not alter the compound's neurotropic characteristics [32] [33]. Mass spectrometric imaging studies of deuterated compounds demonstrate regional brain distribution profiles that mirror those of non-deuterated analogs [30] [32]. The maintenance of blood-brain barrier permeability ensures that the central nervous system pharmacodynamics of Levorphanol-d3 L-Tartrate remain uncompromised by deuterium incorporation [31] [33].

    Transport protein interactions at the blood-brain barrier, including P-glycoprotein and other efflux transporters, show no significant changes in substrate recognition or transport kinetics for deuterated compounds [31] [27]. This preservation of transporter interactions maintains the natural balance between drug influx and efflux at the blood-brain barrier [25] [31]. The absence of altered transport protein interactions ensures that deuterium substitution does not inadvertently modify the compound's central nervous system penetration profile [26] [33].

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    5

    Exact Mass

    410.21323250 g/mol

    Monoisotopic Mass

    410.21323250 g/mol

    Heavy Atom Count

    29

    Dates

    Modify: 2024-08-10

    Explore Compound Types